Diclazuril 6-Carboxylic Acid
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Overview
Description
2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a triazine ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves multiple steps, typically starting with the preparation of the core triazine structure. The process often includes chlorination reactions and the introduction of cyanomethyl and chlorophenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and catalytic hydrogenation can be employed to streamline the process and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A related compound with similar structural features.
Phenyl boronic acid derivatives: Compounds with boronic acid groups that share some chemical properties.
Uniqueness
2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Biological Activity
Diclazuril 6-Carboxylic Acid, a derivative of the anti-coccidial drug diclazuril, has garnered attention for its biological activity, particularly in veterinary medicine. This compound is primarily utilized for its efficacy against coccidiosis in poultry and other livestock. The following sections explore its mechanism of action, biological effects, and relevant research findings.
Diclazuril functions as a coccidiostat by inhibiting the biosynthesis of nucleic acids in Eimeria species, the causative agents of coccidiosis. It acts on multiple stages of the parasite's lifecycle, particularly affecting both the asexual and sexual reproduction stages. The exact molecular targets remain partially understood but involve interactions with specific enzymes and receptors that modulate cellular activities within the host and parasite .
1. Anticoccidial Efficacy
Diclazuril has demonstrated significant anticoccidial activity at low concentrations (as low as 1 ppm) in poultry diets. A study involving 800 Ross 308 chickens showed that different dosages of diclazuril resulted in varying effects on mortality rates, body weight, feed intake, and alkaline phosphatase levels (Table 1) .
Treatment Group | Diclazuril Dose (mg/kg) | Mortality (%) | Final Body Weight (kg) | Feed Intake (g/bird/day) | Alkaline Phosphatase (U/L) |
---|---|---|---|---|---|
Control | 0 | 2 | 2.076 | 102 | 5595 |
Group 1 | 1 | 1 | 2.012 | 106 | 8697* |
Group 2 | 6 | 3 | 1.998 | 99 | 9414* |
Group 3 | 12 | 1.5 | 2.032 | 101 | 9203* |
*Note: LOD = Limit of Detection; * indicates significant increase compared to control.
The study concluded that diclazuril remains safe for poultry at authorized levels, with no significant adverse health effects observed across treatment groups .
2. Residue and Toxicology Studies
Research indicates that diclazuril is absorbed minimally and primarily excreted unchanged in animal tissues, making it a suitable candidate for use in food-producing animals. The primary residue found in tissues was diclazuril itself, accounting for approximately 70-90% of total residues . Toxicological studies have shown low acute toxicity, with no evidence of mutagenicity or carcinogenicity reported .
Study on Efficacy Against Coccidia
A comparative study highlighted the effectiveness of diclazuril against Eimeria maxima, showing reduced lesion scores and improved health outcomes in infected birds compared to untreated controls . The treatment led to a significant decrease in oocyst excretion levels, indicating effective control over the parasite's lifecycle.
Immunoassay Development
A recent study focused on developing monoclonal antibodies against diclazuril for use in diagnostic assays. This research is crucial for monitoring drug residues in animal products and ensuring food safety standards are met . The ELISA method developed showed high sensitivity and specificity for detecting diclazuril residues in various animal tissues.
Properties
IUPAC Name |
2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N4O4/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)25-18(29)23-16(26)15(24-25)17(27)28/h1-6,11H,(H,27,28)(H,23,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUKSKRPLYKKLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862243-46-7 |
Source
|
Record name | Diclazuril, 6-carboxylic acid- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862243467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,5-DICHLORO-4-((RS)-(4-CHLOROPHENYL)CYANOMETHYL)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1W2W64FNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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